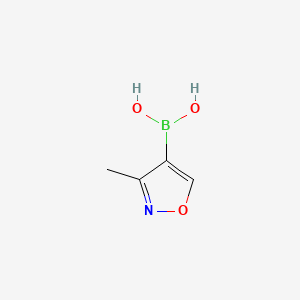

(3-Methyl-1,2-oxazol-4-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Boronic Acid in Drug Discovery

Boronic acids, including structures similar to (3-Methyl-1,2-oxazol-4-yl)boronic acid, have seen a significant rise in their use within drug discovery processes due to their unique properties. They have been found to enhance the potency of drugs or improve pharmacokinetics profiles. The FDA and Health Canada have approved five boronic acid drugs, highlighting the potential of boronic acids in developing new medications. This includes their role in synthetic chemistry to facilitate the addition into organic compounds, underscoring their versatility and potential in medicinal chemistry (Plescia & Moitessier, 2020).

Open Frameworks with Boronic Acid

Research into crystalline oxo boron clusters and their open frameworks has demonstrated the potential of boronic acid derivatives in creating new materials with significant applications. These materials, characterized by their layered and three-dimensional structures, exhibit interesting optical properties such as photoluminescence and second harmonic generation, suggesting applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).

Electrochemical Biosensors

Boronic acid derivatives, particularly those involving ferroceneboronic acid (FcBA) and its derivatives, have been utilized to construct electrochemical biosensors sensitive to various biological molecules. These biosensors operate based on the selective binding of boronic acids to diol residues in sugars and other molecules, demonstrating the adaptability of boronic acids in developing non-enzymatic sensors for glucose, glycated hemoglobin (HbA1c), and fluoride ions (Wang et al., 2014).

Plant Boron Nutrition

In the realm of agriculture and plant science, boronic acids have been investigated for their role in managing boron nutrition in plants. A study developed a boron-buffered solution culture system for controlled studies on plant boron nutrition, indicating the importance of boronic acid derivatives in understanding and optimizing boron utilization for plant growth and health (Asad et al., 2004).

Boron Removal in Water Treatment

The significance of boronic acid derivatives extends to environmental applications, particularly in the removal of boron from seawater during desalination processes. The study of boron removal by reverse osmosis membranes highlights the challenges and solutions related to boron in drinking water, demonstrating the environmental importance of boronic acid research (Tu et al., 2010).

Eigenschaften

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEGXJZTOOPPFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CON=C1C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725940 |

Source

|

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-oxazol-4-yl)boronic acid | |

CAS RN |

1224884-06-3 |

Source

|

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)